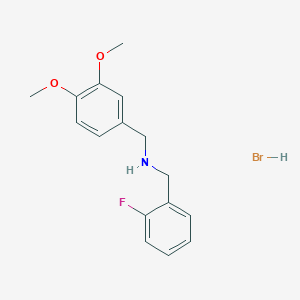

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide

Description

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is a secondary amine salt characterized by two aromatic benzyl groups: a 3,4-dimethoxy-substituted benzyl and a 2-fluoro-substituted benzyl. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing fluorine atom, creating a unique electronic profile that may influence receptor binding or enzymatic interactions.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGMELVHBDUNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2F)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-61-5 | |

| Record name | Benzenemethanamine, N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-fluorobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiolates under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of de-fluorinated benzyl derivatives.

Substitution: Formation of azide or thiolate derivatives.

Scientific Research Applications

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Employed in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituents | Molecular Weight | logP | Melting Point (°C) | Salt Form | Key Differences | |

|---|---|---|---|---|---|---|---|

| (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine HBr | 3,4-OMe; 2-F | ~380 (estimated) | ~3.5* | Not reported | Hydrobromide | Target compound | |

| (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine HBr | 2,3-OMe; 2-F | ~380 | ~3.5* | Not reported | Hydrobromide | Methoxy positional isomer; lower symmetry | |

| (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine HBr | 3,4-OMe; 4-F | ~380 | ~3.5* | Not reported | Hydrobromide | Fluorine positional isomer; steric effects | |

| 2-(3,4-Dimethoxyphenyl)ethylamine HBr | 3,4-OMe; 2,4-Me | 380.0 | 4.21 | Not reported | Hydrobromide | Ethyl linker; increased rotatable bonds | |

| Acridin-9-yl-(3-fluoro-4-methoxybenzyl)-amine | 3-F; 4-OMe (acridine core) | - | - | 145–147 | Free base | Acridine core; divergent scaffold |

*Estimated based on structural similarity.

Positional Isomerism

- Methoxy Groups : The 3,4-dimethoxy configuration in the target compound provides greater steric bulk and electronic donation compared to 2,3-dimethoxy analogs (e.g., ). This may enhance interactions with hydrophobic binding pockets in biological targets .

- Ortho-substitution can also alter dipole moments and hydrogen-bonding capacity .

Core Scaffold Variations

- Acridine Derivatives : Compounds like Acridin-9-yl-(3-fluoro-4-methoxybenzyl)-amine () share substituents but use an acridine core instead of a benzylamine. Acridine’s planar structure enables intercalation with DNA or RNA, suggesting divergent applications (e.g., topoisomerase inhibition) .

Pharmacological and Physicochemical Properties

- logP and Solubility : The target compound’s estimated logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the ethyl-linked analog () has a higher logP (4.21), which may improve blood-brain barrier penetration but reduce solubility .

- Salt Form : Hydrobromide salts (common in ) improve crystallinity and stability compared to free bases, though hydrochloride salts (e.g., ) are more prevalent in pharmaceuticals due to lower molecular weight .

Biological Activity

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex structure with both methoxy and fluorobenzyl substituents. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The methoxy groups may enhance binding affinity due to their electron-donating properties, while the fluorine atom can influence the compound's lipophilicity and metabolic stability.

Interaction with Neurotransmitter Systems

Research indicates that compounds with similar structures often interact with serotonin (5-HT) receptors. For instance, studies on related benzylamine derivatives have shown that modifications at the 4-position significantly affect agonist potency at 5-HT receptors . This suggests that this compound may exhibit selective activity towards specific serotonin receptor subtypes.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism. For instance, benzylamine derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition could lead to increased levels of these neurotransmitters in the brain, contributing to mood enhancement.

Case Studies and Experimental Data

- Serotonin Receptor Activity : In a comparative study of various benzylamine derivatives, it was found that modifications at specific positions significantly altered receptor binding affinities. For example, a related compound demonstrated a marked increase in selectivity for the 5-HT_2A receptor over 5-HT_2C receptor when a methoxy group was present at the 4-position .

- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models of neurodegenerative diseases. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles in vivo, which could enhance their therapeutic efficacy .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

- Step 1 : Bromination of 3,4-dimethoxybenzyl alcohol or chloride (e.g., using HBr or PBr₃) to generate the benzyl bromide intermediate .

- Step 2 : Coupling with 2-fluorobenzylamine via nucleophilic substitution, followed by hydrobromide salt formation. Optimization includes controlling reaction temperature (0–5°C for bromination), using anhydrous solvents (e.g., THF or DCM), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Yield improvements (up to 30–50%) are achieved by slow addition of reagents and inert atmospheres .

Q. How can structural elucidation of this compound be performed using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.2 ppm for dimethoxybenzyl; δ 7.1–7.4 ppm for fluorobenzyl), methoxy groups (δ ~3.8 ppm), and amine hydrobromide protons (broad singlet, δ ~5–6 ppm). Fluorine coupling in ²⁹Si NMR may split adjacent aromatic proton signals .

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 334.1 (C₁₆H₁₈FNO₂⁺), with hydrobromide confirmed via isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and salt conformation; requires high-purity crystals grown via slow evaporation in ethanol/water .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating cytotoxic activity, and how should conflicting IC₅₀ values be addressed?

- Cell Lines : Use panels mimicking ’s approach: leukemia (e.g., Jurkat), hepatocarcinoma (HepG2), and lung carcinoma (A549).

- Assay Design : MTT or resazurin assays with 72-hour exposure. Normalize results using positive controls (e.g., cisplatin) and triplicate replicates.

- Data Contradictions : Variability in IC₅₀ values (e.g., leukemia vs. breast cancer) may arise from cell line heterogeneity or assay conditions. Mitigate by standardizing culture media, serum concentrations, and incubation times .

Q. What computational strategies predict interactions with targets like PDE5 or topoisomerases?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to PDE5 (PDB ID: 1TBF). The dimethoxy and fluorobenzyl groups may occupy hydrophobic pockets, while the amine interacts with catalytic zinc ions .

- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns; validate with in vitro enzyme inhibition assays (IC₅₀ ≤ 10 µM suggests high affinity) .

Q. How can stability and degradation products be analyzed under stress conditions?

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions for 24 hours.

- Analytical Tools : HPLC-PDA (C18 column, gradient: 0.1% TFA in H₂O/ACN) detects degradation products. Major degradation pathways include demethylation (loss of methoxy groups) and hydrobromide dissociation .

Methodological Best Practices

Q. What chiral resolution techniques ensure enantiomeric purity during synthesis?

- Chiral HPLC : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) to separate enantiomers.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

Q. How can receptor binding kinetics be quantified for this compound?

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., PDE5) on a CM5 chip. Measure kₐ (association) and k_d (dissociation) rates at concentrations 0.1–10 µM.

- Isothermal Titration Calorimetry (ITC) : Directly quantifies binding affinity (Kd) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.